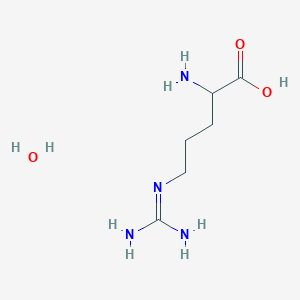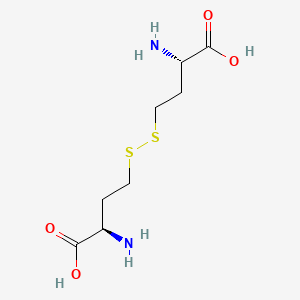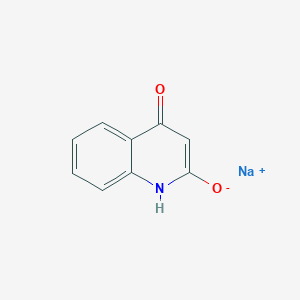
sodium;4-butoxycarbonylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-butoxycarbonylphenolate, also known as butylparaben sodium salt, is an organic compound with the molecular formula C11H13NaO3. It is commonly used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. The compound is a sodium salt of butylparaben, which is a member of the paraben family, known for their ability to inhibit the growth of bacteria and fungi.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-butoxycarbonylphenolate typically involves the esterification of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst to form butylparaben. This is followed by the neutralization of butylparaben with sodium hydroxide to produce the sodium salt.
Industrial Production Methods: Industrial production of sodium 4-butoxycarbonylphenolate follows a similar route but on a larger scale. The process involves:
Esterification: Reacting 4-hydroxybenzoic acid with butanol using an acid catalyst such as sulfuric acid.
Neutralization: The resulting butylparaben is then neutralized with sodium hydroxide to form sodium 4-butoxycarbonylphenolate.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-butoxycarbonylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phenolate ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenol and its derivatives.
Substitution: Various substituted phenolates depending on the reagents used.
Applications De Recherche Scientifique
Sodium 4-butoxycarbonylphenolate has diverse applications in scientific research:
Chemistry: Used as a preservative in chemical formulations and as a reagent in organic synthesis.
Biology: Studied for its antimicrobial properties and effects on biological systems.
Medicine: Used in pharmaceutical formulations to prevent microbial contamination.
Industry: Employed in the production of cosmetics, personal care products, and food preservatives due to its antimicrobial efficacy.
Mécanisme D'action
The antimicrobial action of sodium 4-butoxycarbonylphenolate is primarily due to its ability to disrupt microbial cell membranes. The compound interferes with the lipid bilayer of bacterial and fungal cell membranes, leading to cell lysis and death. It also inhibits the synthesis of RNA and proteins, further preventing microbial growth.
Comparaison Avec Des Composés Similaires
- Methylparaben Sodium Salt
- Ethylparaben Sodium Salt
- Propylparaben Sodium Salt
Comparison: Sodium 4-butoxycarbonylphenolate is unique among parabens due to its longer alkyl chain, which enhances its lipophilicity and antimicrobial efficacy. Compared to methylparaben and ethylparaben, it has a higher molecular weight and a longer duration of action. Its antimicrobial properties are more potent, making it a preferred choice in formulations requiring extended preservation.
Propriétés
IUPAC Name |
sodium;4-butoxycarbonylphenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3.Na/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBHACNFHJJTQT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B7821444.png)

![(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B7821468.png)








